Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the indole ring
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromo group in the compound makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical assays and drug discovery.
Medicine: Its potential therapeutic properties are being explored for treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-bromo-1H-indole-2-carboxylate: Shares a similar indole core but lacks the amino and methyl groups.
1H-Indole-3-carbaldehyde: Another indole derivative with different functional groups, used in multicomponent reactions.
Uniqueness
Ethyl 3-amino-5-bromo-1-methyl-1H-indole-2-carboxylate stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
1399297-68-7 |
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Molecular Formula |
C12H13BrN2O2 |
Molecular Weight |
297.15 g/mol |
IUPAC Name |
ethyl 3-amino-5-bromo-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C12H13BrN2O2/c1-3-17-12(16)11-10(14)8-6-7(13)4-5-9(8)15(11)2/h4-6H,3,14H2,1-2H3 |
InChI Key |
DFYPPMQLAOEHHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC(=C2)Br)N |
Origin of Product |
United States |
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